N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine
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Overview
Description
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxole ring, a pentadienyl chain, and an L-methionine moiety. Its distinct chemical properties and potential biological activities make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Pentadienyl Chain Formation: The pentadienyl chain is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene.
Coupling with L-Methionine: The final step involves coupling the benzodioxole-pentadienyl intermediate with L-methionine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the pentadienyl chain, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chain structure.
N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide: Contains a benzodioxole ring and an indole moiety, showing different biological activities.
Uniqueness
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-L-methionine is unique due to its combination of a benzodioxole ring, a conjugated pentadienyl chain, and an L-methionine moiety. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
90778-83-9 |
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Molecular Formula |
C17H19NO5S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H19NO5S/c1-24-9-8-13(17(20)21)18-16(19)5-3-2-4-12-6-7-14-15(10-12)23-11-22-14/h2-7,10,13H,8-9,11H2,1H3,(H,18,19)(H,20,21)/b4-2+,5-3+/t13-/m0/s1 |
InChI Key |
ZMEXGNFMQHLDST-WSHDBJAUSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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